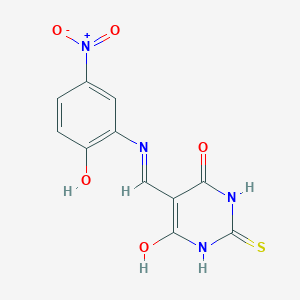

5-(((2-hydroxy-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-(((2-Hydroxy-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a 2-thioxodihydropyrimidine-4,6-dione core functionalized with a hydroxy-nitroaniline substituent. This compound belongs to a broader class of TBA analogs, which are extensively studied for their diverse pharmacological and material science applications, including anticancer, anti-inflammatory, and enzyme-inhibitory activities . Its structure combines electron-withdrawing (nitro) and electron-donating (hydroxy) groups, which may influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c16-8-2-1-5(15(19)20)3-7(8)12-4-6-9(17)13-11(21)14-10(6)18/h1-4,16H,(H3,13,14,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBWCGJMRGHHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((2-hydroxy-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that suggests various pharmacological properties, particularly in the fields of oncology and biochemistry.

Anticancer Properties

Research indicates that derivatives of thioxodihydropyrimidines, including the compound , exhibit significant anticancer activity . A study highlighted the synthesis and evaluation of similar compounds that demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes. For instance, it may act as an inhibitor of urease, an enzyme associated with various pathological conditions. Inhibitors of urease have been shown to possess significant therapeutic potential, particularly in treating infections related to urease-producing bacteria .

The biological activity of this compound can be attributed to its interaction with molecular targets within cells. These interactions can modulate various signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies and Experimental Findings

- Antiproliferative Activity : In vitro studies have shown that compounds with similar structures exhibit IC50 values indicating their effectiveness at low concentrations against human tumor cell lines. For example, a related study reported IC50 values in the range of 0.37-4.87 µM for potent inhibitors targeting epidermal growth factor receptors (EGFR) .

- Inhibition Studies : Compounds derived from thioxodihydropyrimidines have been tested for their inhibitory effects on various enzymes. A notable finding was that some derivatives displayed significant inhibition (up to 81.5%) against urease at specific concentrations and conditions .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Related Compounds

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(((2-hydroxy-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of barbituric acid derivatives with appropriate amines or aldehydes. The characterization of these compounds can be performed using various techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.

- Mass Spectrometry (MS) : For molecular weight determination.

For example, the compound can be characterized by its melting point, spectral data, and elemental analysis, which confirms its chemical structure and purity .

Antiproliferative Properties

Research indicates that derivatives of thio-barbituric acid exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that certain derivatives showed cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 13.3 µM . This suggests that the compound may interfere with cellular proliferation mechanisms, making it a candidate for further investigation in cancer therapy.

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that certain thio-barbituric acid derivatives possess activity against Gram-negative bacteria such as Acinetobacter baumannii, which is known for its multidrug resistance. This opens avenues for developing new antibiotics based on these structures .

Case Study 1: Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative effects of thio-barbituric acid derivatives on different cancer cell lines. The study found that modifications at specific positions on the pyrimidine ring enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited increased activity compared to their electron-donating counterparts. This structure-activity relationship is vital for designing more potent anticancer agents .

Case Study 2: Antioxidant Potential

In vitro assays were performed to assess the DPPH radical scavenging activity of synthesized compounds. The results indicated that some derivatives exhibited significant antioxidant activity with IC50 values comparable to established antioxidants. This suggests their potential use in formulations aimed at reducing oxidative stress-related damage .

Table 1: Biological Activities of Thio-Barbituric Acid Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antiproliferative | 13.3 | |

| Compound B | Antioxidant | 18.8 | |

| Compound C | Antimicrobial | 25.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiobarbituric acid derivatives are structurally versatile due to the ease of modifying substituents at the C-5 position. Below is a detailed comparison of the target compound with its analogs, categorized by substituent type, synthesis routes, and biological activities.

Substituent-Based Comparison

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected TBA Derivatives

Q & A

Q. What analytical workflows identify degradation products under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.